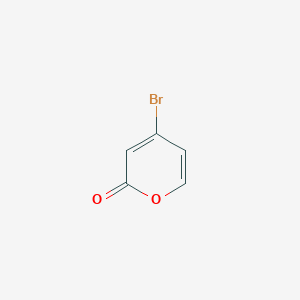
4-Bromo-2H-pyran-2-one
Overview
Description
4-Bromo-2H-pyran-2-one, also known as 4-Bromooxacyclohexane or 4-Bromotetrahydro-2H-pyran, is a heterocyclic compound . It’s a building block used in various chemical reactions . The empirical formula is C5H9BrO and it has a molecular weight of 165.03 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2H-pyran-2-one consists of a six-membered ring containing five carbon atoms and one oxygen atom . The bromine atom is attached to the fourth carbon atom in the ring .Chemical Reactions Analysis
4-Bromo-2H-pyran-2-one can participate in various chemical reactions. For instance, it has been used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .Physical And Chemical Properties Analysis
4-Bromo-2H-pyran-2-one is a liquid at room temperature . It has a refractive index of 1.497 and a density of 1.467 g/cm3 at 25 °C .Scientific Research Applications
Synthesis and Chemical Reactions
Diels-Alder Cycloadditions : 4-Bromo-2H-pyran-2-one derivatives are used in Diels-Alder cycloadditions, crucial in synthetic organic chemistry for creating complex molecules. For example, 4-Chloro-2(H)-pyran-2-one undergoes cycloaddition with electron-deficient dienophiles to afford bicyclic lactone cycloadducts. Computational studies help predict the regio- and stereoselectivity of these reactions (Afarinkia, Bearpark, & Ndibwami, 2003).
Synthesis of Derivatives : 4H-Pyran-4-ones, including bromo derivatives, are synthesized for applications in fungicides and treatment of hypersensitivity conditions. Functionalized heterocycles from these derivatives are used for synthesizing target organic compounds (Shahrisa, Tabrizi, & Ahsani, 2000).
Pd(0)-Catalyzed Coupling Reactions : Bromo-2H-pyran-2-ones are involved in Pd(0)-catalyzed coupling reactions, useful in the synthesis of lucibufagins and bufadienolides (Liu & Meinwald, 1996).
Tautomerism and Structural Studies
- Tautomerism in Pyrazoles : Studies on tautomerism of 4-bromo-1H-pyrazoles, related to 4-bromo-2H-pyran-2-one, provide insights into the chemical behavior of these compounds in solid and solution states. This is significant for understanding the properties of bromo-substituted heterocycles (Trofimenko et al., 2007).
Gas-Phase Pyrolysis
- Gas-Phase Pyrolysis Studies : Experimental and theoretical studies on the pyrolysis of bromo-substituted tetrahydro-2H-pyrans have been conducted. This research is vital for understanding the kinetics and mechanisms of pyrolysis reactions involving bromo-substituted compounds (Álvarez-Aular et al., 2018).
Multicomponent Reactions
- Biocatalytic Tandem Multicomponent Reactions : A biocatalytic method has been developed for constructing 2-amino-4H-pyrans via tandem multi-component reaction. This methodology is noted for its mild approach and good yields, showcasing the potential of using 4-bromo-2H-pyran-2-one derivatives in eco-friendly and efficient synthetic processes (Yang et al., 2020).
Safety And Hazards
Future Directions
Research on pyran derivatives, including 2H-pyran-2-one, is ongoing due to their wide range of biological activities and their presence in numerous natural products . Future research may focus on developing more efficient synthetic methods for these compounds and exploring their potential applications in medicinal chemistry .
properties
IUPAC Name |
4-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEABNLTWKPDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462236 | |
| Record name | 4-BROMO-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2H-pyran-2-one | |
CAS RN |
505097-65-4 | |
| Record name | 4-BROMO-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



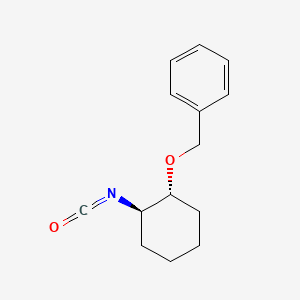

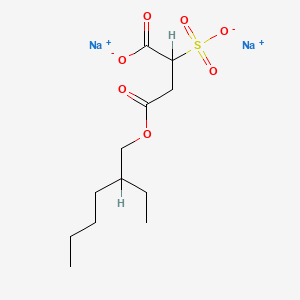
![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)
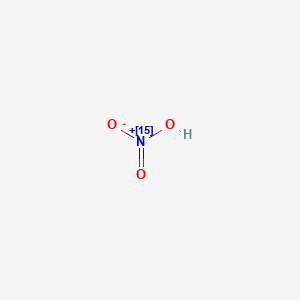
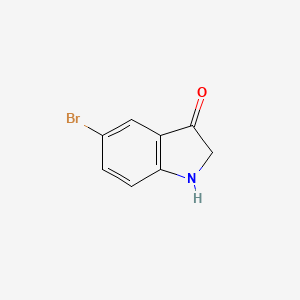
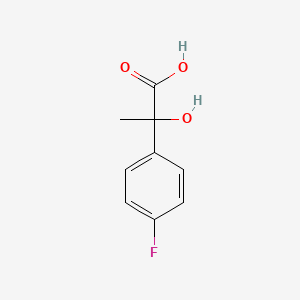

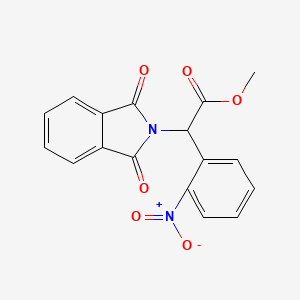
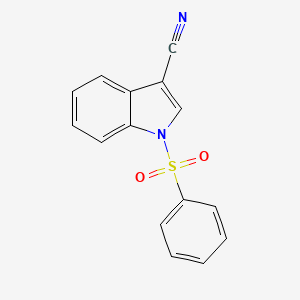
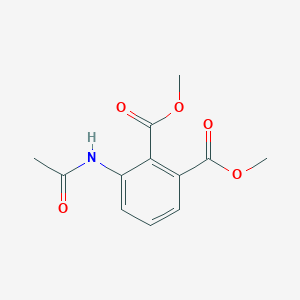

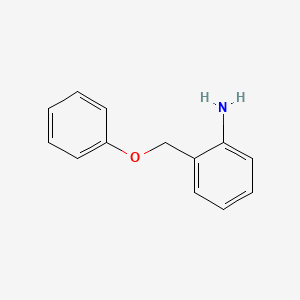
![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)